

# Technical Support Center: Vercirnon (GSK1605786) Clinical Development for Crohn's Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vercirnon*

Cat. No.: *B1683812*

[Get Quote](#)

This technical support center provides detailed information and troubleshooting guidance for researchers and drug development professionals interested in the clinical development of **Vercirnon** (GSK1605786/CCX282-B) for Crohn's disease. The content addresses key challenges encountered during its development, supported by clinical trial data and experimental protocols.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** What was the scientific rationale for developing **Vercirnon** for Crohn's disease?

**A1:** The rationale for **Vercirnon** was based on a targeted immunomodulatory approach. **Vercirnon** is a potent and selective oral antagonist of the C-C chemokine receptor type 9 (CCR9).<sup>[1][2]</sup> In normal physiology, the CCR9 receptor is expressed on a subset of T cells that are responsible for immune surveillance in the gut.<sup>[3][4]</sup> It binds with its ligand, CCL25 (TECK), which is primarily expressed in the small intestine, to guide these T cells to the intestinal mucosa.<sup>[2]</sup> In Crohn's disease, this pathway is believed to be dysregulated, leading to excessive trafficking of inflammatory T cells to the intestines, which causes and perpetuates chronic inflammation. By blocking the CCR9-CCL25 interaction, **Vercirnon** was designed to inhibit the migration of these pathogenic T cells to the gut, thereby reducing inflammation locally without causing broad systemic immunosuppression.

Q2: The initial Phase 2 (PROTECT-1) results for **Vercirnon** seemed promising. Why did the Phase 3 program ultimately fail?

A2: This is a critical issue in the development of **Vercirnon**. While the Phase 2 portion of the PROTECT-1 study showed some encouraging signals, particularly in maintaining remission, the large-scale Phase 3 SHIELD-1 induction study failed to meet its primary and key secondary endpoints. The study did not demonstrate a statistically significant improvement in clinical response or clinical remission compared to placebo after 12 weeks of treatment. This failure to replicate earlier efficacy signals in a larger, more definitive trial was the primary reason for the termination of the clinical development program.

Q3: We are designing a trial for a gut-targeted immunomodulator. What were the specific primary and secondary endpoints for the **Vercirnon** Phase 3 trials, and why might they have been challenging to meet?

A3: The primary and secondary endpoints for the pivotal SHIELD-1 induction trial were standard for Crohn's disease studies at the time but are known to be challenging due to high placebo response rates and the heterogeneous nature of the disease.

- Primary Endpoint: The proportion of patients achieving a clinical response at 12 weeks. This was defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline.
- Key Secondary Endpoint: The proportion of patients achieving clinical remission at 12 weeks, defined as a CDAI score of less than 150 points.

Challenges in meeting these endpoints could include:

- High Placebo Response: A significant number of patients in the placebo group showed improvement, making it difficult to demonstrate a statistically significant drug effect. In the PROTECT-1 trial, for instance, the clinical response rate in the placebo group at week 8 was 49%.
- Patient Heterogeneity: The trial enrolled patients with moderate-to-severe Crohn's disease, including those who had previously failed conventional therapies and anti-TNF- $\alpha$  agents. This diverse patient population may have had varied responses to a novel mechanism of action.

- Mechanism Onset: The therapeutic effect of inhibiting T-cell trafficking might have a slower onset than required to show a significant difference at the 12-week timepoint of an induction study.

Q4: What safety or toxicity signals were observed with **Vercirnon** that could be a concern for other CCR9 antagonists?

A4: While the rates of serious adverse events and trial withdrawals due to adverse events were generally similar between **Vercirnon** and placebo groups in the SHIELD-1 study, there were some concerning signals. A trend towards dose-dependent increases in the overall rate of adverse events was noted. More specifically, GlaxoSmithKline reported dose-dependent increases in gastrointestinal and cardiac adverse events. This included two serious cardiac adverse events in the higher dose (500 mg twice daily) group. These findings reduced the benefit-risk profile of the drug and contributed to the decision to halt the development program. Researchers developing other CCR9 antagonists should carefully monitor for potential cardiac and gastrointestinal side effects.

## Quantitative Data Summary

The following tables summarize key quantitative data from the **Vercirnon** clinical trial program.

Table 1: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Induction Phase)

| Treatment Group      | Clinical Response at Week 8 ( $\geq 70$ point CDAI drop) | Clinical Response at Week 12 ( $\geq 70$ point CDAI drop) |
|----------------------|----------------------------------------------------------|-----------------------------------------------------------|
| Placebo              | 49%                                                      | 47%                                                       |
| Vercirnon 250 mg QD  | 52% (p=0.667 vs placebo)                                 | 56% (p=0.168 vs placebo)                                  |
| Vercirnon 250 mg BID | 48% (p=0.833 vs placebo)                                 | 49% (p=0.792 vs placebo)                                  |
| Vercirnon 500 mg QD  | 60% (p=0.111 vs placebo)                                 | 61% (p=0.039 vs placebo)                                  |

Table 2: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Maintenance Phase)

| Treatment Group      | Sustained Clinical Response at Week 52 | Clinical Remission at Week 52 (CDAI < 150) |
|----------------------|----------------------------------------|--------------------------------------------|
| Placebo              | 42%                                    | 31%                                        |
| Vercirnon 250 mg BID | 46% (p=0.629 vs placebo)               | 47% (p=0.012 vs placebo)                   |

Table 3: Efficacy Results from the SHIELD-1 Phase 3 Induction Trial

| Treatment Group      | Clinical Response at Week 12 ( $\geq 100$ point CDAI drop) |
|----------------------|------------------------------------------------------------|
| Placebo              | 25.1%                                                      |
| Vercirnon 500 mg QD  | 27.6% (p=0.546 vs placebo)                                 |
| Vercirnon 500 mg BID | 27.2% (p=0.648 vs placebo)                                 |

## Experimental Protocols & Methodologies

### PROTECT-1 Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled Phase 2/3 study.
- Patient Population: 436 adult patients with moderately to severely active Crohn's disease (CDAI scores 250-450) and elevated C-reactive protein ( $>7.5$  mg/L). 85% of subjects were on stable concomitant Crohn's medications.
- Induction Phase (12 weeks): Patients were randomized to receive placebo, **Vercirnon** 250 mg once daily (QD), 250 mg twice daily (BID), or 500 mg QD.
- Open-Label Extension (4 weeks): All patients received **Vercirnon** 250 mg BID from week 12 to week 16.
- Maintenance Phase (36 weeks): Patients who achieved a clinical response ( $\geq 70$  point drop in CDAI) at week 16 were re-randomized to receive either placebo or **Vercirnon** 250 mg BID through week 52.

- Primary Endpoints: Clinical response at Week 8 and sustained clinical response at Week 52.

### SHIELD-1 Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 induction study.
- Patient Population: 608 adult patients with moderately to severely active Crohn's disease who were not adequately controlled with conventional therapy, including patients who had failed treatment with TNF- $\alpha$  antagonists.
- Treatment Phase (12 weeks): Patients were randomized to receive placebo, **Vercirnon** 500 mg once daily (QD), or **Vercirnon** 500 mg twice daily (BID).
- Primary Endpoint: Proportion of patients achieving clinical response ( $\geq$ 100-point decrease in CDAI score) at 12 weeks.
- Key Secondary Endpoint: Proportion of patients achieving clinical remission (CDAI score < 150) at 12 weeks.

## Visualizations

### **Vercirnon Mechanism of Action**



[Click to download full resolution via product page](#)

Caption: **Vercirnon** blocks the CCR9 receptor on T-cells, preventing gut inflammation.

## Vercirnon Clinical Development Pathway



[Click to download full resolution via product page](#)

Caption: Clinical trial pathway of **Vercirnon** from Phase 2 to program termination.

## Logic of Clinical Development Challenges



[Click to download full resolution via product page](#)

Caption: Key challenges leading to the discontinuation of **Vercirnon** development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 2. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Vercirnon (GSK1605786) Clinical Development for Crohn's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683812#challenges-in-the-clinical-development-of-vercirnon-for-crohn-s-disease]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)